molecular formula C23H19FN2O2S2 B11151235 C23H19FN2O2S2

C23H19FN2O2S2

Cat. No.: B11151235
M. Wt: 438.5 g/mol
InChI Key: OWZZPDJNIRNDDL-YBFXNURJSA-N
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Description

The compound with the molecular formula C23H19FN2O2S2 is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H19FN2O2S2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of a fluorophenol derivative with a benzothiazole compound, followed by the introduction of a thioether group and subsequent acylation to form the final product. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using optimized reaction conditions and continuous flow processes. This involves the use of large reactors, automated control systems, and efficient purification techniques to produce the compound in bulk quantities. The industrial production methods focus on maximizing yield, minimizing waste, and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

C23H19FN2O2S2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

C23H19FN2O2S2: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of C23H19FN2O2S2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

C23H19FN2O2S2: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other fluorinated benzothiazoles and thioethers.

    Uniqueness: The presence of both fluorine and sulfur atoms in the same molecule imparts unique chemical and biological properties, making it distinct from other related compounds.

Properties

Molecular Formula

C23H19FN2O2S2

Molecular Weight

438.5 g/mol

IUPAC Name

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C23H19FN2O2S2/c1-14-19(11-15-3-6-17(7-4-15)30(2)28)18-8-5-16(24)12-21(18)20(14)13-22(27)26-23-25-9-10-29-23/h3-12H,13H2,1-2H3,(H,25,26,27)/b19-11+

InChI Key

OWZZPDJNIRNDDL-YBFXNURJSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=NC=CS4

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=NC=CS4

Origin of Product

United States

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